1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- (also known as 1H,1H,2H,2H-Perfluorohexan-1-ol) finds applications in material science and engineering due to its unique properties. Its high fluorine content makes it:
This compound has been explored in biomedical research for its potential applications:
-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is also being investigated for potential applications in:
1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is a fluorotelomer alcohol with the molecular formula C₆H₅F₉O. It features a long perfluorinated carbon chain that imparts distinct physical and chemical characteristics compared to non-fluorinated alcohols. The presence of fluorine atoms enhances its hydrophobicity and thermal stability, making it suitable for various applications in chemical synthesis and materials science .
Perfluorohexanol is a potential environmental contaminant due to its persistence and potential for bioaccumulation. While human health effects from exposure are still under investigation, some studies suggest potential links to developmental problems and certain cancers.
The chemical behavior of 1-hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is influenced by its functional groups. It can undergo typical alcohol reactions such as:
The fluorinated nature of the compound may also affect its reactivity and stability in various environments .
Several methods exist for synthesizing 1-hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-. Common approaches include:
These methods often require controlled conditions to ensure the selective introduction of fluorine without unwanted side reactions .
1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- finds applications in various fields:
Studies involving similar fluorinated compounds suggest that interactions with biological systems can vary significantly based on chain length and degree of fluorination. For example:
Understanding these interactions is crucial for assessing the safety and efficacy of such compounds in practical applications .
Several compounds share structural similarities with 1-hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Hexanol | C₆H₁₄O | Non-fluorinated; standard alcohol properties |
| 2-Hydroxyethyl Perfluorooctanoate | C₈H₁₅F₇O₂ | Higher degree of fluorination; surfactant use |
| 3-(Perfluorobutyl) propanol | C₇H₁₅F₉O | Shorter carbon chain; different physical properties |
| 2-Hydroxyperfluoropentanoic acid | C₇H₁₃F₇O₂ | Acidic nature; used in polymer synthesis |
The uniqueness of 1-hexanol lies in its balanced structure that combines moderate chain length with high fluorination levels. This combination results in distinct solvent properties and potential applications not found in non-fluorinated counterparts .
The compound features a six-carbon chain with nine fluorine atoms substituted on carbons 3–6, retaining a hydroxyl group at the terminal carbon. Its molecular formula is C₆H₅F₉O (molecular weight: 264.09 g/mol). The fluorination pattern confers exceptional stability due to strong carbon-fluorine bonds, while the hydroxyl group enables reactivity in organic synthesis.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 109.7 ± 40.0°C | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Flash Point | 20.1 ± 27.3°C | |
| Log P | 3.30 (estimated) | |
| Solubility | Low in water (log P > 3) |
The compound’s high density and low boiling point distinguish it from non-fluorinated alcohols, while its fluorinated structure minimizes hydration, reducing aqueous solubility.
The non-fluorinated analog exhibits contrasting properties:
| Property | 1-Hexanol | Nonafluoro-1-Hexanol |
|---|---|---|
| Polarity | Polar | Nonpolar |
| Solubility in Water | 5.9 g/L | <1 g/L (estimated) |
| Reactivity | Moderate | Low |
The fluorinated derivative’s reduced reactivity and solubility make it ideal for inert environments, while 1-hexanol’s higher hydrophilicity suits biological applications.
While direct data on this compound is limited in provided sources, ethyl perfluorooctanoate (CAS 3108-24-5) serves as a structural analog. Key features include:
This compound, with a shorter carbon chain (C₇H₇F₉O), demonstrates:
| Property | Nonafluoro-1-Hexanol | 3-(Perfluorobutyl)propanol |
|---|---|---|
| Carbon Chain Length | 6 carbons | 7 carbons |
| Fluorination | 9 F atoms | 9 F atoms |
| Hydroxyl Position | Terminal | Terminal |
Despite similar fluorination levels, the longer chain in nonafluoro-1-hexanol enhances thermal stability.
Perfluoropentanoic acid (CAS 2706-90-3), a related acidic derivative, exhibits:
| Property | Nonafluoro-1-Hexanol | Perfluoropentanoic Acid |
|---|---|---|
| Functional Group | Alcohol | Carboxylic Acid |
| Acid Strength | Neutral | Strongly Acidic (pKa ~2) |
| Reactivity | Moderate | High |
The acidic nature of perfluoropentanoic acid facilitates polymer crosslinking, whereas nonafluoro-1-hexanol’s alcohol group suits esterification.
Nonafluoro-1-hexanol serves as a precursor for fluorinated polymers and lubricants. Its low reactivity under standard conditions enables controlled functionalization, critical in:
Irritant